1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one
Overview
Description
Natural product derived from plant source.
3-(4-hydroxyphenyl)-3-oxopropyl beta-D-glucopyranoside is a beta-D-glucoside.
Scientific Research Applications
Synthesis and Medicinal Chemistry
A study details the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the chemical's relevance in medicinal chemistry and drug development (Zecheng Chen et al., 2010). This work underlines the compound's potential in synthesizing targeted therapeutic agents, especially for cancer treatment.
Antioxidant Properties
Research on hydroxytyrosol, a phenolic compound found in olive oil, highlights its significant antioxidant properties. A method for synthesizing tritium-labeled hydroxytyrosol to facilitate bioavailability and metabolism studies emphasizes its health benefits and potential in food science (K. Tuck, H. Tan, P. Hayball, 2000).
Material Science Applications
The formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel type of rigid rod-like amphiphilic molecule, which includes compounds similar to the one , showcases the potential of these compounds in creating advanced materials with specific optical and electronic properties (M. Kölbel, C. Tschierske, S. Diele, 1998).
Neuroprotective Effects
A neuroprotective natural product from the fruit of Alpinia oxyphylla, found through LC/MS-based multivariate data analysis-guided fractionation, suggests the compound's potential in treating neurological diseases, including Parkinson's disease. This highlights the compound's therapeutic potential beyond its basic chemical interest (Guohui Li et al., 2016).
Antimicrobial Activity
A study on the synthesis, antimicrobial evaluation, and docking studies of some novel benzofuran based analogues of chalcone and 1,4-benzodiazepine, including derivatives related to the chemical of interest, demonstrates its potential in developing new antimicrobial agents. This research suggests the compound's utility in addressing resistance to traditional antibiotics (B. Shankar et al., 2016).
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c16-7-11-12(19)13(20)14(21)15(23-11)22-6-5-10(18)8-1-3-9(17)4-2-8/h1-4,11-17,19-21H,5-7H2/t11-,12-,13+,14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQHLFPEOMKAL-UXXRCYHCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCOC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346786 | |
Record name | 1-(4-Hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53170-92-6 | |
Record name | 1-(4-Hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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